![molecular formula C7H11IO2 B13913523 [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Iodomethyl)-2-oxabicyclo[211]hexan-1-YL]methanol is a unique organic compound characterized by its bicyclic structure and the presence of an iodomethyl group
准备方法
The synthesis of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol typically involves several steps. One common method includes the cycloaddition of suitable precursors followed by iodination and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
化学反应分析
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and thiols.
科学研究应用
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can modulate various biochemical pathways, making the compound a potential candidate for drug development.
相似化合物的比较
Similar compounds to [4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes. These compounds share some structural similarities but differ in their chemical properties and reactivity. The presence of the iodomethyl group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs .
属性
分子式 |
C7H11IO2 |
|---|---|
分子量 |
254.07 g/mol |
IUPAC 名称 |
[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11IO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
InChI 键 |
VRPQUFVIVUTMGT-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(OC2)CO)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
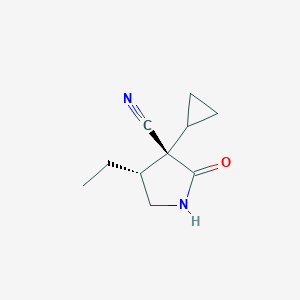
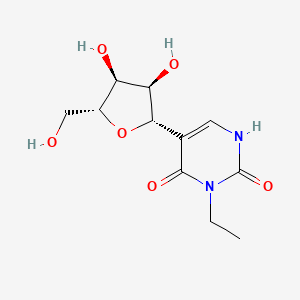
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
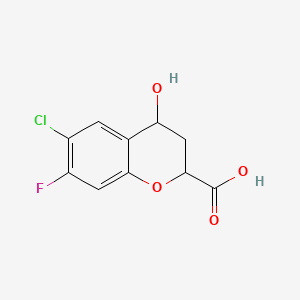
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
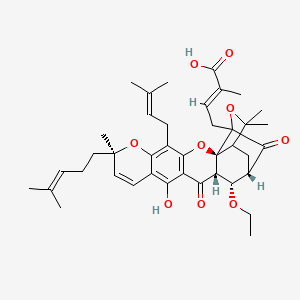
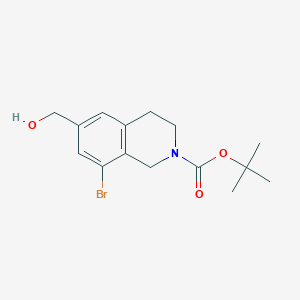
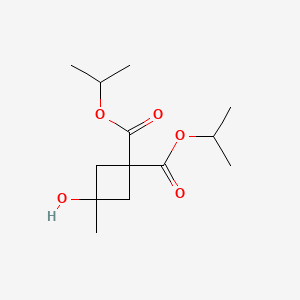
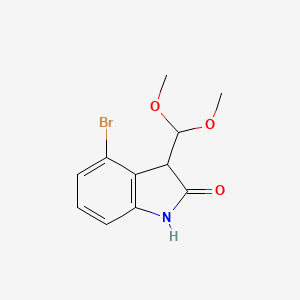

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
